![molecular formula C18H17N3O B7494408 (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)
(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone, also known as MPQP, is a compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone reduces inflammation and pain. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Studies have shown that (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to reduce oxidative stress and inflammation in the brain, which could make it a potential treatment for neurological disorders. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in lab experiments is that it is a relatively stable compound that can be synthesized in high yields and purity. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to have a number of potential therapeutic applications, which could make it a valuable tool for studying the mechanisms of disease and developing new treatments. However, one limitation of using (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more targeted and effective therapies. Additionally, research could focus on optimizing the synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone to improve its yields and purity. Finally, studies could be conducted to investigate the potential applications of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone in treating other diseases, such as cancer and autoimmune disorders.
Métodos De Síntesis
The synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone involves a multistep process that begins with the reaction of 2-chloroquinoline with 2-bromoacetophenone to form 2-(2-bromoacetyl)phenylquinoline. This compound is then reacted with 1-methylpiperazine to form (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone. The synthesis of (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. Additionally, (1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone has been shown to have neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-17-7-4-10-20(17)11-12-21(13)18(22)16-9-8-14-5-2-3-6-15(14)19-16/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMKKRSQYRSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

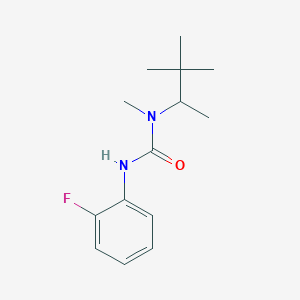
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
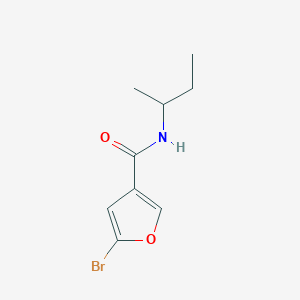


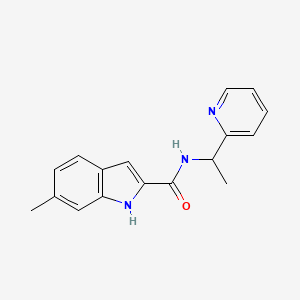
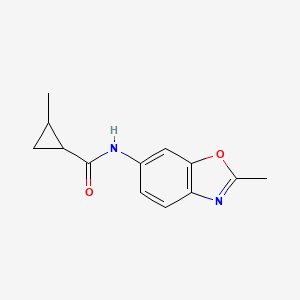
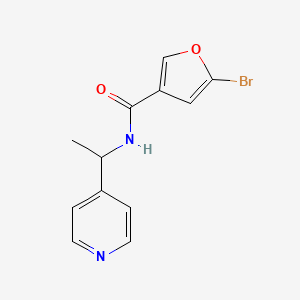
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
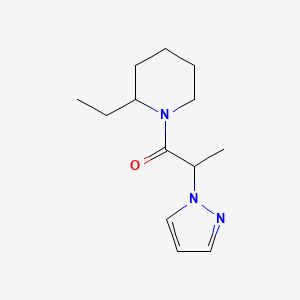

![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)